molecular formula C18H22F2N4 B15121515 N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine

N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine

Cat. No.: B15121515
M. Wt: 332.4 g/mol
InChI Key: OFZKQXFJKIFISS-UHFFFAOYSA-N
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Description

N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine is a synthetic organic compound that features a piperidine ring substituted with a 3,5-difluorophenyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. The 3,5-difluorophenyl group is introduced via a nucleophilic substitution reaction.

    Coupling with Pyrimidine: The piperidine intermediate is then coupled with a pyrimidine derivative under conditions that facilitate the formation of the desired amine linkage. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}-N-methylpyrimidin-2-amine
  • N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-4-amine

Uniqueness

N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22F2N4

Molecular Weight

332.4 g/mol

IUPAC Name

N-[1-[(3,5-difluorophenyl)methyl]piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C18H22F2N4/c1-13-9-21-18(22-10-13)23(2)17-4-3-5-24(12-17)11-14-6-15(19)8-16(20)7-14/h6-10,17H,3-5,11-12H2,1-2H3

InChI Key

OFZKQXFJKIFISS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC3=CC(=CC(=C3)F)F

Origin of Product

United States

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